molecular formula C13H12F2N2O2 B11791612 2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11791612
M. Wt: 266.24 g/mol
InChI Key: OGVWHGVHIMSADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 3,4-difluorophenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.

    Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3,4-difluorophenylboronic acid with a suitable halogenated pyrazole derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their potential as anti-inflammatory or anticancer agents.

Mechanism of Action

The mechanism of action of 2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3,4-difluorophenyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenylacetic acid
  • 3,4-Difluorophenylboronic acid
  • 2,4-Difluorophenylacetic acid

Uniqueness

2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to the combination of the pyrazole ring and the 3,4-difluorophenyl group. This structural arrangement can confer distinct chemical and biological properties, such as enhanced stability and specific binding interactions, which may not be present in other similar compounds.

Properties

Molecular Formula

C13H12F2N2O2

Molecular Weight

266.24 g/mol

IUPAC Name

2-[1-(3,4-difluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C13H12F2N2O2/c1-7-10(6-13(18)19)8(2)17(16-7)9-3-4-11(14)12(15)5-9/h3-5H,6H2,1-2H3,(H,18,19)

InChI Key

OGVWHGVHIMSADR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC(=C(C=C2)F)F)C)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.